Benzamide, N-(iminothioureidomethyl)-

Description

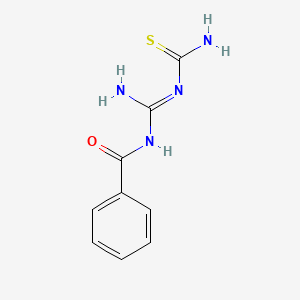

Benzamide, N-(iminothioureidomethyl)- is a benzamide derivative characterized by the substitution of the amide nitrogen with an iminothioureidomethyl group. This structural modification introduces a thiourea moiety, which can influence electronic properties, solubility, and biological activity. Thiourea-containing compounds are known for their metal-binding capabilities, antimicrobial activity, and role in coordination chemistry .

Properties

CAS No. |

63980-64-3 |

|---|---|

Molecular Formula |

C9H10N4OS |

Molecular Weight |

222.27 g/mol |

IUPAC Name |

N-[(E)-N'-carbamothioylcarbamimidoyl]benzamide |

InChI |

InChI=1S/C9H10N4OS/c10-8(13-9(11)15)12-7(14)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15) |

InChI Key |

BSRSEAYGGXWBAB-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=N/C(=S)N)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=NC(=S)N)N |

Origin of Product |

United States |

Preparation Methods

Acylation-Thiocyanation-Amination Sequence

- Benzoyl Chloride Synthesis :

- React benzoic acid (10 mmol) with thionyl chloride (15 mmol) in anhydrous dichloromethane (30 mL) at 0°C for 2 hr. Remove excess thionyl chloride under vacuum to obtain benzoyl chloride.

Isothiocyanate Intermediate :

- Treat benzoyl chloride (10 mmol) with ammonium thiocyanate (12 mmol) in acetone (50 mL) under reflux for 1 hr. Cool to room temperature to yield benzoyl isothiocyanate.

Thiourea Formation :

- Add guanidine hydrochloride (12 mmol) to the isothiocyanate solution. Reflux for 4 hr, then pour into ice water. Filter and recrystallize from ethanol to obtain the title compound.

Key Data :

One-Pot Coupling Using Carbodiimide Reagents

- Activation of Carboxylic Acid :

- Suspend benzamide (10 mmol) in dry DMF (20 mL). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol). Stir at 0°C for 30 min.

- Thiourea Conjugation :

- Introduce N-aminothiourea (12 mmol) and triethylamine (15 mmol). Stir at room temperature for 12 hr. Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Key Data :

Direct Condensation via Thiophosgene

- Thiophosgene Mediation :

- Mix benzamide (10 mmol) with thiophosgene (12 mmol) in dry THF (30 mL) at –10°C. Add dropwise a solution of methylamine (15 mmol) in THF. Warm to room temperature and stir for 6 hr.

- Workup :

- Evaporate solvent, dissolve residue in dichloromethane, and wash with 5% HCl. Dry over Na₂SO₄ and crystallize from methanol.

Key Data :

Optimization and Comparative Analysis

Phase-Transfer Catalysis (PTC)

- Adding tetra-n-butylammonium bromide (TBAB, 0.1 eq) to the thiocyanation step enhances reaction rate and yield (76% vs. 41% without PTC).

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(iminothioureidomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the iminothioureidomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(iminothioureidomethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(iminothioureidomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, benzamides are known to interact with dopamine receptors, which can influence neurotransmission and have therapeutic effects in conditions like schizophrenia .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The iminothioureidomethyl group distinguishes this compound from other benzamide derivatives. Below is a comparative analysis based on substituent effects, synthesis routes, and biological activity.

Substituent Effects on Physicochemical Properties

Q & A

Q. What are the recommended synthetic methodologies for preparing Benzamide, N-(iminothioureidomethyl)-, and how do reaction conditions influence yield?

Answer: Synthesis typically involves Mannich base reactions or thiourea-functionalized benzamide derivatives. For example:

- Mannich reaction: React benzamide with formaldehyde and thiourea derivatives under acidic or basic conditions. Adjusting pH (e.g., HCl vs. NaOH) affects the nucleophilic attack efficiency of the thiourea group .

- Thiourea coupling: Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach iminothioureido groups to the benzamide backbone. Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics and byproduct formation.

Q. How can computational tools like AutoDock Vina aid in predicting the biological activity of Benzamide, N-(iminothioureidomethyl)-?

Answer: AutoDock Vina provides molecular docking simulations to predict binding affinities and interactions with target proteins (e.g., enzymes or receptors). Steps include:

Protein preparation: Retrieve target structures from PDB and optimize protonation states.

Ligand preparation: Generate 3D conformers of the benzamide derivative using tools like Open Babel.

Docking parameters: Set grid boxes to cover active sites and run multithreaded simulations for efficiency .

Validation: Compare results with experimental IC₅₀ values to refine scoring functions.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., iminothioureido group integration) and rule out tautomeric forms .

- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns using ESI-TOF or MALDI-TOF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Assay variability: Standardize protocols (e.g., microbroth dilution vs. agar diffusion for antimicrobial testing) .

- Structural analogs: Differentiate between tautomers (e.g., thione vs. thiol forms) using X-ray crystallography or DFT calculations .

- Meta-analysis: Compare datasets across studies (e.g., IC₅₀ ranges for kinase inhibition) and apply statistical tools (ANOVA) to identify outliers .

Q. What strategies optimize the selectivity of Benzamide, N-(iminothioureidomethyl)- for enzyme targets like carbonic anhydrase?

Answer:

- Substituent engineering: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance hydrogen bonding with active-site zinc ions.

- Co-crystallization studies: Use X-ray crystallography to map binding pockets and guide structure-based design .

- Free-energy perturbation (FEP): Simulate ligand-protein interactions to predict binding energy changes for modified analogs .

Example Optimization Table:

| Modification | ΔG (kcal/mol) | Selectivity Ratio (Target vs. Off-target) |

|---|---|---|

| -NO₂ | -9.2 | 12:1 |

| -OCH₃ | -7.8 | 5:1 |

Q. How do solvent effects and pH influence the stability of Benzamide, N-(iminothioureidomethyl)- in aqueous solutions?

Answer:

- Hydrolysis: Thiourea moieties degrade in strongly acidic (pH < 3) or basic (pH > 10) conditions. Stabilize with buffered solutions (pH 6–8) .

- Solvent polarity: Aprotic solvents (e.g., DMSO) reduce hydrolysis rates compared to water. Use accelerated stability testing (40°C/75% RH) to model degradation pathways .

Q. What advanced computational methods validate the compound’s tautomeric equilibrium in solution?

Answer:

- DFT calculations: Compare energy barriers for thione ↔ thiol tautomerism using Gaussian09 with B3LYP/6-311++G(d,p) basis sets.

- NMR chemical shift prediction: Tools like ACD/Labs or MestReNova simulate spectra to match experimental data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.